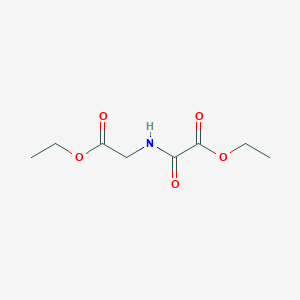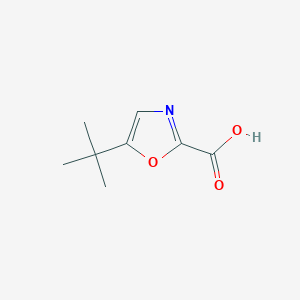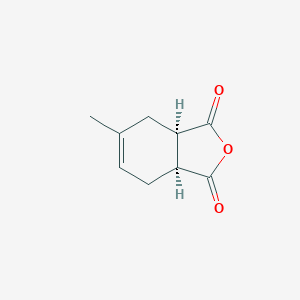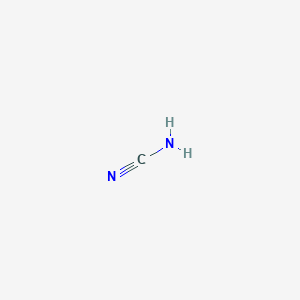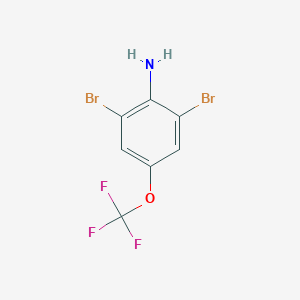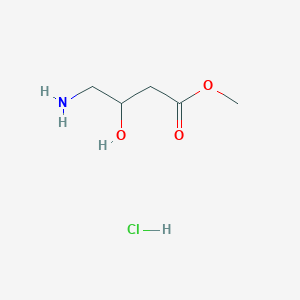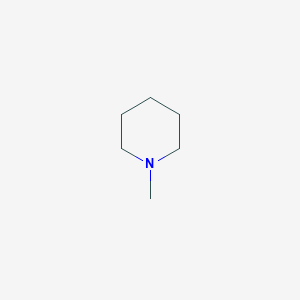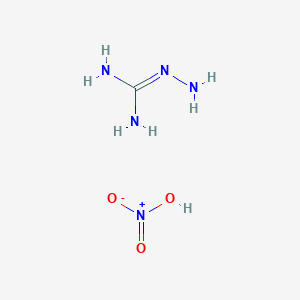
Aminoguanidine nitrate
Übersicht
Beschreibung
Aminoguanidine nitrate is used as a pharmaceutical raw material . It may be used in the synthesis of 5-guanylhydrazone derivatives, having antibacterial activity against both Escherichia coli and Staphylococcus aureus .
Synthesis Analysis
The synthetic route of Aminoguanidine nitrate from nitroguanidine has been reported . More details about the synthesis can be found in the referenced paper .Molecular Structure Analysis
Aminoguanidine nitrate has a molecular formula of CH7N5O3 . The crystal structure of aminoguanidine hydrochloride has been investigated by Fourier and least squares method. Its crystals were monoclinic and the guanidine part of the aminoguanidinium ion is planar .Chemical Reactions Analysis
Aminoguanidine nitrate can undergo various reactions, including reduction reaction, acylation reaction, salification reaction, coordination reaction, aldimine condensation reaction, cyclization reaction, and azide reaction . More details about these reactions can be found in the referenced paper .Physical And Chemical Properties Analysis
The physical and chemical properties of Aminoguanidine nitrate can be found in the referenced resources .Wissenschaftliche Forschungsanwendungen
High-Energy Nitrogen-Rich Compound
Aminoguanidine nitrate (ANQ) is a high-energy nitrogen-rich compound with good detonation properties and low sensitivities . It has only a central carbon atom with three small groups around it, including an amino, a hydrazine, and a nitroxyl group . This makes it a valuable component in the field of energetic materials .
Various Reactions
ANQ can undergo various reactions, including reduction reaction, acylation reaction, salification reaction, coordination reaction, aldimine condensation reaction, cyclization reaction, and azide reaction . These reactions can be used to purposely obtain many new energetic compounds .
Synthesis of Valuable Biologically Active Compounds
ANQ has played an important role in the synthesis of valuable biologically active compounds, such as pesticides and medicines . This makes it a versatile compound in the field of bioorganic chemistry and biochemistry .
Application in High-Energy Nitrogen-Rich Materials
In recent years, ANQ has attracted significant interest in the field of high-energy nitrogen-rich materials . Its simple molecular structure, containing only an amino, a hydrazino, and a nitro group around the central carbon atom, makes it ideal for this application .
Synthesis of New Energetic Materials
The nitrate and perchlorate salts of 1-amino-3-nitroguanidine were synthesized by protonation of ANQ with 40% nitric acid and 60% perchloric acid, respectively . These new energetic materials exhibit good application prospects .
Synthesis of Dinitramide Salt
The dinitramide salt of 1-amino-3-nitroguanidine was synthesized by metathesis reaction of silver dinitramide and 1-amino-3-nitroguanidinium chloride . This salt has potential applications in the field of energetic materials .
Wirkmechanismus
Target of Action
Aminoguanidine nitrate, also known as Pimagedine , primarily targets diamine oxidase and nitric oxide synthase . These enzymes play crucial roles in various biological processes, including the regulation of nitric oxide (NO) production .
Mode of Action
Aminoguanidine nitrate acts as an inhibitor of diamine oxidase and nitric oxide synthase . By inhibiting these enzymes, it modulates the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes .
Biochemical Pathways
The inhibition of diamine oxidase and nitric oxide synthase by aminoguanidine nitrate impacts the nitrogen cycle , a complex interplay among many microorganisms catalyzing different reactions . This cycle involves the reduction of atmospheric molecular nitrogen to ammonia, a biologically useful reduced form incorporated into amino acids and other vital compounds .
Pharmacokinetics
The pharmacokinetics of aminoguanidine nitrate is dependent on renal function . In a study, it was administered intraperitoneally twice daily at a dose of 50 mg/kg body weight . It was readily absorbed, peaked in plasma at 0.5 hr, and had a half-life of 1.88 hr .
Result of Action
The inhibition of diamine oxidase and nitric oxide synthase by aminoguanidine nitrate results in the reduction of nitric oxide (NO) production . This can have significant effects on various physiological processes, including vasodilation, immune response, and neurotransmission .
Action Environment
Aminoguanidine nitrate is an oxidizing solid . It may intensify fire and cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound in a well-ventilated area, away from heat and combustible materials .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Oxidizing solids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs are the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-aminoguanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.HNO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFHEJUUBDCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065032 | |
| Record name | Aminoguanidinium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Aminoguanidine nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20216 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Aminoguanidine nitrate | |
CAS RN |
10308-82-4 | |
| Record name | Aminoguanidine nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoguanidine nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminoguanidinium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoguanidinium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


